molecular formula C17H15N3O4S B11244428 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11244428
M. Wt: 357.4 g/mol
InChI Key: BDPKJHAVQKBRDG-UHFFFAOYSA-N
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Description

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a methoxyphenyl group, and a triazole-thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halide.

    Formation of the Triazole-Thione Ring: The triazole-thione ring is formed through a cyclization reaction involving hydrazine and carbon disulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of specific biochemical pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of a benzodioxole moiety, a methoxyphenyl group, and a triazole-thione ring. This combination imparts specific chemical properties and biological activities that are not commonly found in other compounds.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15N3O4S/c1-21-12-4-2-11(3-5-12)20-16(18-19-17(20)25)9-22-13-6-7-14-15(8-13)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,25)

InChI Key

BDPKJHAVQKBRDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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